Angiotensin I, val(5)-

説明

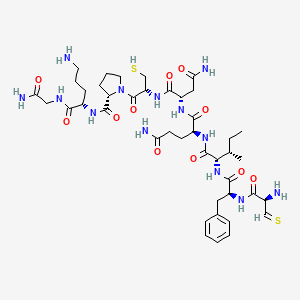

Angiotensin I, val(5)- is a peptide hormone component of the renin-angiotensin system involved in the regulation of blood vessel constriction and aldosterone release . It is a decapeptide derived from angiotensinogen . It is also considered a putative neurotransmitter .

Synthesis Analysis

Angiotensin I, val(5)- is synthesized from angiotensinogen . The synthesis of nonmammalian angiotensins and their comparative pressor properties have been studied . Angiotensin I-converting enzyme (ACE) inhibitors from food origins could be a good alternative to synthetic drugs . The molecular mechanisms of chloride activation have been investigated thoroughly through mutagenesis studies .Molecular Structure Analysis

The molecular structure of Angiotensin I, val(5)- is complex. It involves two homologous domains (N- and C-), which display clear differences in substrate specificities and chloride activation . The secondary structures of the three inhibitor-protein complexes do not change significantly .Chemical Reactions Analysis

Angiotensin I, val(5)- is involved in regulating blood pressure via the kallikrein-kininand renin-angiotensin-aldosterone complex . It is a key drug target for the treatment of cardiovascular system diseases . The molecular mechanisms of chloride activation have been investigated thoroughly through mutagenesis studies .Physical And Chemical Properties Analysis

The physical and chemical properties of Angiotensin I, val(5)- are complex. It is a zinc protease that cleaves angiotensin-I (AngI), bradykinin, and a broad range of other signaling peptides . The enzyme activity is provided by two homologous domains (N- and C-), which display clear differences in substrate specificities and chloride activation .科学的研究の応用

1. Biological Activity and Influence on Blood Pressure

Angiotensin I, specifically the variant with valine at the 5th position (val(5)), plays a significant role in blood pressure regulation. Studies have shown that peptides derived from angiotensin, such as angiotensin II and its fragments, can influence blood pressure in various ways. For instance, angiotensin type 2 receptor-mediated hypotension has been observed in rats with angiotensin type 1 receptor blockade, suggesting a counter-regulatory role of different angiotensin receptors in blood pressure control (Carey et al., 2001).

2. Role in Cardiovascular and Renal Systems

The role of angiotensin I, val(5) extends to the cardiovascular and renal systems. It has been identified as a key mediator in various processes, including renal fluid reabsorption and the regulation of myocardial inflammation. For instance, research has shown that angiotensin II participates in coronary microvessel inflammation and affects cardiac angiotensin system components, highlighting its significance in cardiovascular health (Serneri et al., 2004).

3. Therapeutic Applications

Angiotensin I, val(5) is also studied for its therapeutic potential, particularly in hypertension and heart failure. Valsartan, an angiotensin receptor blocker, has been investigated for its efficacy in treating conditions like pulmonary hypertension and heart failure, showing promising results in improving cardiac function and reducing hypertension (Clements et al., 2019).

4. Inhibitory Effects on Angiotensin Converting Enzyme (ACE)

Research has identified certain peptides, including Val-Tyr, derived from angiotensin I, val(5), as inhibitors of Angiotensin I-Converting Enzyme (ACE). These peptides have been isolated from various sources like rice protein and have shown inhibitory effects on ACE, suggesting their potential in treating hypertension and related cardiovascular diseases (Chen et al., 2013).

将来の方向性

The inhibition of human angiotensin I converting enzyme (ACE) has been regarded as a promising approach for the treatment of hypertension . Despite research attempts over many years, our understanding of the mechanisms of activation and inhibition of ACE is still far from complete . Future research will focus on the pleiotropic effects of Angiotensin I, val(5)-, independent of blood pressure lowering, and their contribution to cardiovascular outcomes .

特性

IUPAC Name |

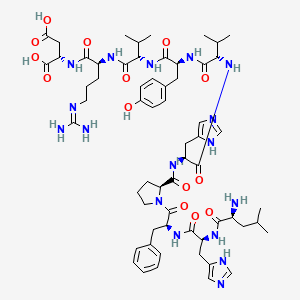

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H87N17O14/c1-32(2)22-40(62)51(82)71-43(25-37-28-65-30-68-37)53(84)74-45(24-35-12-8-7-9-13-35)59(90)78-21-11-15-47(78)56(87)72-44(26-38-29-66-31-69-38)55(86)77-50(34(5)6)58(89)73-42(23-36-16-18-39(79)19-17-36)54(85)76-49(33(3)4)57(88)70-41(14-10-20-67-61(63)64)52(83)75-46(60(91)92)27-48(80)81/h7-9,12-13,16-19,28-34,40-47,49-50,79H,10-11,14-15,20-27,62H2,1-6H3,(H,65,68)(H,66,69)(H,70,88)(H,71,82)(H,72,87)(H,73,89)(H,74,84)(H,75,83)(H,76,85)(H,77,86)(H,80,81)(H,91,92)(H4,63,64,67)/t40-,41-,42-,43-,44-,45-,46-,47-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNYEIPUKIFIHI-OYFMMMBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CN=CN4)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H87N17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Angiotensin I, val(5)- | |

CAS RN |

484-43-5 | |

| Record name | Angiotensin I, val(5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。